LY117018

描述

from Eli Lilly; less estrogenic & more estrogen-antagonistic than tamoxifen & trioxifene in rats & mice; LY 139478 is the HCl salt of LY 117018; LY 139478 is an estrogen agonist; structure in first source; a raloxifene analog

属性

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERVPBPJHKRBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213055 |

Source

|

| Record name | LY 117018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63676-25-5 |

Source

|

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 117018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 117018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENETHIPYLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQT7VSR3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of LY117018: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018, a nonsteroidal benzothiophene, is a selective estrogen receptor modulator (SERM) and a structural analog of raloxifene.[1] Like other SERMs, this compound exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activity. This dual functionality allows it to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's proliferative effects in others, like the breast and uterus.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action: Estrogen Receptor Modulation

The primary mechanism of action of this compound is its direct interaction with estrogen receptors, ERα and ERβ.[3] As a SERM, the biological effects of this compound are dictated by the specific conformation it induces in the ER upon binding, the cellular context, and the ratio of co-activator and co-repressor proteins present in the target tissue.

Binding Affinity and Potency

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | MCF-7 | 1 µM | [6] |

| Relative Potency vs. Tamoxifen (Cell Growth Inhibition) | MCF-7 | 100-1000x more potent | [4] |

| Relative Binding Affinity vs. Estradiol | MCF-7, ES-1 | Equal | [5] |

| Relative Binding Affinity vs. Tamoxifen | MCF-7 | Greater | [4] |

Table 1: Quantitative Data on this compound Activity

Signaling Pathways Modulated by this compound

This compound modulates both genomic and non-genomic estrogen receptor signaling pathways to exert its tissue-specific effects.

Genomic Signaling: ERE-Dependent and Independent Gene Regulation

Upon binding to the estrogen receptor, this compound can influence gene transcription through both estrogen response element (ERE)-dependent and ERE-independent mechanisms.

-

ERE-Dependent Signaling: In tissues where it acts as an antagonist, such as the breast, the this compound-ER complex recruits co-repressors to EREs in the promoter regions of estrogen-responsive genes, leading to the inhibition of transcription of genes involved in cell proliferation.[7]

-

ERE-Independent Signaling: this compound has also been shown to activate transcription of genes, such as TGF-β3, that do not contain a classical ERE, indicating an ERE-independent mechanism of action. This involves the interaction of the this compound-ER complex with other transcription factors, such as AP-1.[8]

Non-Genomic Signaling: Activation of the ERK1/2 Pathway

This compound can initiate rapid, non-genomic signaling cascades, most notably the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This signaling is initiated from membrane-associated estrogen receptors and is independent of nuclear transcriptional activity.[9] In endothelial cells, this compound-induced activation of the ERK1/2 pathway has been shown to be crucial for its anti-apoptotic effects, contributing to its cardioprotective profile.

Modulation of Tumor Suppressor Proteins: p53 and pRb

This compound has complex, concentration-dependent effects on the tumor suppressor proteins p53 and the retinoblastoma protein (pRb).

-

p53: At lower concentrations (0.01-10 nM), this compound can increase p53 levels in breast cancer cells, an effect similar to that of estradiol. However, at higher concentrations (1 µM), p53 levels appear to decline.[6]

-

pRb: Treatment with 1 µM this compound leads to a predominantly hypophosphorylated (active) state of pRb, which is consistent with its anti-proliferative effects.[6] At lower concentrations, it does not block estradiol-induced pRb phosphorylation.[6]

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the estrogen receptor.

-

Preparation of ER-containing extracts: Prepare cytosolic extracts from target tissues (e.g., rat uterus) or use purified recombinant ERα or ERβ.

-

Incubation: Incubate the ER preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]estradiol) and varying concentrations of unlabeled this compound in a suitable assay buffer.

-

Separation of bound and free radioligand: Separate the ER-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

This assay is used to determine the anti-proliferative effect of this compound on estrogen-dependent breast cancer cells.

-

Cell Culture: Culture MCF-7 cells in a suitable medium supplemented with fetal bovine serum. For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to attach, treat them with varying concentrations of this compound, with or without estradiol, for a specified period (e.g., 96 hours).

-

Assessment of Proliferation: Quantify cell proliferation using methods such as the MTT assay, crystal violet staining, or direct cell counting.

-

Data Analysis: Plot cell viability or proliferation as a function of this compound concentration to determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of the ERK1/2 signaling pathway.

-

Cell Culture and Treatment: Culture endothelial cells (or other relevant cell types) and treat them with this compound for various time points and at different concentrations.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound is a potent SERM with a multifaceted mechanism of action that involves both genomic and non-genomic signaling pathways. Its high affinity for the estrogen receptor allows it to effectively compete with endogenous estrogens. The tissue-specific nature of its effects, acting as an antagonist in breast and uterine tissues while exhibiting agonist properties in bone and the cardiovascular system, highlights its therapeutic potential. The modulation of key signaling molecules such as ERK1/2, p53, and pRb contributes to its diverse biological activities, including anti-proliferative and anti-apoptotic effects. Further research to fully elucidate the intricate details of its signaling networks will continue to inform the development and application of this and other next-generation SERMs.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cross-talk between transforming growth factor-beta and estrogen receptor signaling through Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crosstalk of TGF-β and estrogen receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An immobilized antiestrogen binds a specific uterine protein in addition to estrogen receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The estrogen receptor beta-isoform (ERbeta) of the human estrogen receptor modulates ERalpha transcriptional activity and is a key regulator of the cellular response to estrogens and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53 regulates myogenesis by triggering the differentiation activity of pRb - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of LY117018 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY117018 is a nonsteroidal compound identified as a potent selective estrogen receptor modulator (SERM). Primarily investigated in the context of estrogen receptor-positive (ER-positive) breast cancer, its primary mechanism of action is the direct antagonism of the estrogen receptor. By competitively binding to the ER with high affinity, this compound effectively blocks the proliferative signaling of estradiol. This technical guide synthesizes the available data on the function of this compound in cancer cells, detailing its impact on cell proliferation, its interaction with the estrogen receptor signaling pathway, and its effects on key cellular processes. While direct evidence for apoptosis and cell cycle arrest is limited in the available literature, the compound's influence on tumor suppressor proteins suggests a complex interplay with cell fate-determining pathways.

Core Mechanism of Action: Estrogen Receptor Antagonism

This compound functions as a pure antagonist of the estrogen receptor. Unlike tamoxifen, which can exhibit partial agonist effects, this compound is reported to be devoid of estrogenic activity in MCF-7 human breast cancer cells.[1] Its primary role is to inhibit the binding of estradiol to the estrogen receptor, thereby preventing the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes.

Binding Affinity and Potency

This compound demonstrates a significantly higher affinity for the estrogen receptor compared to tamoxifen, approximately 100 times greater.[1] This high-affinity binding translates to a potent inhibition of cancer cell growth. In MCF-7 cells, this compound is 100 to 1000 times more potent at inhibiting cell proliferation than tamoxifen.[2]

Effects on Cancer Cell Biology

Inhibition of Cell Proliferation

The most well-documented function of this compound in cancer cells is the potent inhibition of cell proliferation. This effect is most pronounced in ER-positive breast cancer cell lines such as MCF-7 and T47D.[2][3] The anti-proliferative effects are a direct consequence of its ER antagonism, blocking the growth-promoting signals of estrogen.

Influence on Tumor Suppressor Proteins

In T47D breast cancer cells, this compound has been shown to mimic some of the effects of estradiol on tumor suppressor proteins, despite its overall anti-proliferative action.[3] Treatment with this compound leads to an increase in the levels of p53 and induces the hyperphosphorylation of the retinoblastoma protein (pRb).[3] These actions suggest that while this compound blocks estrogen-induced proliferation, it may engage with cell cycle regulatory machinery in a complex manner.

Regulation of Gene Expression

As an ER antagonist, this compound blocks the estradiol-induced expression of estrogen-responsive genes. A notable example is the inhibition of tissue-type plasminogen activator (t-PA) gene expression in the ES-1 human breast cancer cell line.[1]

Impact on Cell Invasiveness

In contrast to tamoxifen, which has been shown to increase the invasiveness of MCF-7 cells, this compound does not stimulate and can even block estradiol-induced invasion.[4] This effect is correlated with changes in the production of collagenase IV, suggesting a role for this compound in modulating the tumor microenvironment.[4]

Signaling Pathways Modulated by this compound

The primary signaling pathway targeted by this compound is the estrogen receptor signaling pathway. By blocking this pathway at its origin, this compound prevents the downstream cascade of events that lead to cell proliferation. The interplay between ER signaling and other major cancer-related pathways, such as MAPK and PI3K/Akt, is an area of intense research, particularly in the context of therapeutic resistance. While direct modulation of these pathways by this compound is not extensively detailed in the available literature, its action on the ER will invariably have downstream consequences on these interconnected networks.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in cancer cells.

Table 1: Comparative Potency of this compound and Tamoxifen in MCF-7 Cells

| Parameter | This compound | Tamoxifen | Reference |

| Relative Binding Affinity for ER | ~100x higher | 1x | [1] |

| Potency in Inhibiting Cell Growth | 100-1000x higher | 1x | [2] |

Table 2: Effects of this compound on Tumor Suppressor Proteins in T47D Cells (24-hour treatment)

| Treatment | p53 Levels | pRb Phosphorylation | Reference |

| Estradiol (1 nM) | 2-3 fold increase | Hyperphosphorylation | [3] |

| This compound | 2-3 fold increase | Hyperphosphorylation | [3] |

Experimental Protocols

Cell Proliferation Assay (General)

This assay is used to determine the effect of this compound on the growth of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Add this compound at various concentrations to the wells. Include appropriate controls (vehicle, estradiol, and/or tamoxifen).

-

Incubation: Incubate the plates for a specified period (e.g., 24-96 hours).

-

Quantification: Assess cell viability/proliferation using a method such as the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Competitive Binding Assay (General)

This assay measures the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

-

Preparation of Cytosol: Prepare a cytosolic fraction containing estrogen receptors from cancer cells or tissue.

-

Incubation: Incubate the cytosol with a constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) and increasing concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound from unbound radiolabeled estradiol using a method like dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of this compound to determine the IC50 or Ki value.

Conclusion and Future Directions

This compound is a potent antiestrogen that effectively inhibits the proliferation of ER-positive breast cancer cells by antagonizing the estrogen receptor. Its high affinity and potency, coupled with a lack of estrogenic effects, distinguish it from other SERMs like tamoxifen. The compound's influence on tumor suppressor proteins such as p53 and pRb warrants further investigation to fully elucidate its impact on cell cycle regulation and apoptosis. Future research should focus on obtaining direct quantitative data on this compound-induced apoptosis and cell cycle arrest, as well as exploring its effects on downstream signaling pathways like MAPK and PI3K/Akt to better understand its complete mechanism of action and potential therapeutic applications.

References

- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential regulation of growth and invasiveness of MCF-7 breast cancer cells by antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Signaling Pathway of LY117018: A Technical Guide for Researchers

An In-depth Examination of a Potent Selective Estrogen Receptor Modulator

Introduction

LY117018, a nonsteroidal selective estrogen receptor modulator (SERM) and a structural analog of raloxifene, has garnered significant interest in the fields of oncology and endocrinology. Its potent and tissue-specific estrogenic and antiestrogenic activities make it a valuable tool for studying estrogen receptor (ER) signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and its effects on various cellular processes. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological interactions to facilitate a deeper understanding of this important compound.

Core Mechanism of Action: Modulating Estrogen Receptor Function

This compound exerts its biological effects primarily through direct interaction with estrogen receptors, ERα and ERβ. As a SERM, its action as an agonist or antagonist is dependent on the specific tissue and the complement of co-regulatory proteins present. In breast cancer cells, this compound predominantly acts as an ER antagonist, inhibiting the proliferative effects of estrogen.

The binding of this compound to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the ER with coactivator and corepressor proteins, ultimately leading to the differential regulation of target gene expression.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, providing valuable data for comparative analysis and experimental design.

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) | Comparison Compound | IC50 (µM) |

| MCF-7 | ER+, PR+ | 1[1] | Tamoxifen | 1.58[2] |

| T47D | ER+, PR+ | 0.001[3] | - | - |

| MDA-MB-231 | ER-, PR-, HER2- | 0.0001[3] | Tamoxifen | 21.8[4] |

Table 2: Estrogen Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki) |

| ERα | [³H]-Estradiol | Kd: 68.81 pM[5][6] |

| ERβ | [³H]-Estradiol | Kd: 60.72 pM[5][6] |

Key Signaling Pathways Modulated by this compound

This compound influences several critical signaling cascades, leading to its diverse cellular effects.

Regulation of Tumor Suppressor Proteins: p53 and pRb

This compound exhibits a dose-dependent effect on the tumor suppressor proteins p53 and retinoblastoma protein (pRb). At lower concentrations (0.01-10 nM), it mimics the effect of estradiol (E2) by increasing p53 levels. However, at a higher concentration of 1 µM, p53 levels appear to decline.[1] Furthermore, treatment with 1 µM this compound results in a predominantly hypophosphorylated, active state of pRb, which is crucial for cell cycle arrest.[1] In contrast, at lower concentrations, this compound does not inhibit the E2-induced phosphorylation of pRb.[1]

Suppression of Apoptosis in Endothelial Cells via ERK1/2 Activation

In endothelial cells, this compound has been shown to suppress oxidative stress-induced apoptosis. This protective effect is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. Activation of ERK1/2 is a key event in promoting cell survival and proliferation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to characterize the activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol ([³H]-E2)

-

Unlabeled 17β-estradiol (E2)

-

This compound

-

Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of unlabeled E2 (for standard curve) and this compound.

-

In assay tubes, combine rat uterine cytosol (50-100 µg protein), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E2 or this compound.

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from free radioligand, add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the HAP pellet with assay buffer.

-

Resuspend the final pellet in ethanol and transfer to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Plot the percentage of [³H]-E2 binding against the log concentration of the competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[7]

Luciferase Reporter Gene Assay for ER Activity

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Materials:

-

MCF-7 or T47D breast cancer cells

-

Estrogen Response Element (ERE)-driven luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed MCF-7 or T47D cells in a multi-well plate.

-

Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.[1][8][9][10][11]

-

After transfection, treat the cells with varying concentrations of this compound, with or without a fixed concentration of E2.

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the relative luciferase units against the log concentration of this compound to determine its effect on ER transcriptional activity.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.[12]

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 72-96 hours).[12]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13][14]

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[12][13][14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect and quantify the phosphorylation status of specific proteins, such as pRb and ERK1/2.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with this compound at various concentrations and time points.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH).

-

Quantify the band intensities to determine the relative change in phosphorylation.[15]

Quantitative Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

This compound and an apoptosis-inducing agent (e.g., oxidative stress inducer)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed endothelial cells and treat with this compound, with or without the apoptosis-inducing agent.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[16][17][18][19]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[16]

Conclusion

This compound is a potent SERM with a complex and tissue-specific signaling profile. Its primary mechanism of action involves the modulation of estrogen receptor activity, leading to downstream effects on cell cycle regulation, apoptosis, and other critical cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate signaling pathways of this compound and other SERMs. A thorough understanding of these mechanisms is essential for the continued development of targeted therapies for hormone-responsive cancers and other estrogen-related disorders.

References

- 1. Transient transfection and luciferase assay [protocols.io]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. In Vitro Radiosensitization of T47D and MDA-MB-231 Breast Cancer Cells with the Neoflavonoid Dalbergin [mejc.sums.ac.ir]

- 4. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. altogen.com [altogen.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Transfecting Plasmid DNA into MCF-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kumc.edu [kumc.edu]

- 19. bosterbio.com [bosterbio.com]

The Biological Effects of LY117018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018 is a nonsteroidal benzothiophene derivative that functions as a selective estrogen receptor modulator (SERM). As an analog of raloxifene, it exhibits tissue-specific estrogenic and antiestrogenic activities.[1] This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative biological activities, and the experimental protocols used to elucidate these effects. The information presented is intended to support further research and drug development efforts centered on this compound.

Mechanism of Action

This compound exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), acting as an antagonist in certain tissues, such as the breast, while potentially having agonistic or partial agonistic effects in other tissues.[2][3] Its high affinity for the ER allows it to effectively compete with endogenous estrogens like estradiol, thereby modulating the expression of estrogen-responsive genes.[3] The differential activity of this compound in various tissues is a hallmark of SERMs and is attributed to the differential expression of ER subtypes (ERα and ERβ), co-regulator proteins, and the specific cellular context.

Quantitative Biological Activity of this compound and Analogs

Quantitative data for this compound is limited in publicly available literature. However, data for its close analog, raloxifene, provides valuable insights into its expected potency and binding affinity.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| This compound | Estrogen Receptor | Competitive Binding | Greater affinity than tamoxifen | MCF-7 cells | [2] |

| This compound | Estrogen Receptor | Competitive Binding | Equal to estradiol | MCF-7 and ES-1 cells | [3] |

| This compound | Cell Proliferation | Inhibition | 100-1000x more potent than tamoxifen | MCF-7 cells | [2] |

| Raloxifene | ERα | Binding Affinity (Kd) | ~50 pM | - | [4] |

| Raloxifene | ERα | Binding Affinity (pIC50) | 7.0 | Human | [5] |

| Raloxifene | ERβ | Binding Affinity (pIC50) | 7.92 | Human | [5] |

| Raloxifene | ERα | Inhibition (IC50) | >100 nM | Human MCF7 cells | [5] |

| Raloxifene | ERβ | Inhibition (IC50) | 12 nM | Human | [5] |

Key Experimental Protocols

In Vitro: MCF-7 Cell Proliferation Assay

This assay is fundamental for assessing the anti-proliferative effects of antiestrogenic compounds on ER-positive breast cancer cells.

Objective: To determine the dose-dependent effect of this compound on the proliferation of MCF-7 human breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free EMEM supplemented with charcoal-stripped FBS for a period of 3-6 days to deplete endogenous estrogens.[7]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach overnight.[7]

-

Treatment: The medium is replaced with fresh hormone-depleted medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as estradiol, is also included to confirm the estrogen-responsiveness of the cells.

-

Incubation: Cells are incubated for a period of 6-7 days, with media and treatments refreshed every 2-3 days.[7]

-

Proliferation Assessment: Cell proliferation can be quantified using various methods:

-

MTT Assay: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells metabolize MTT into a purple formazan product, which is then solubilized, and the absorbance is measured at 540 nm.

-

Luminescence-based Viability Assay: A reagent that measures ATP content, an indicator of viable cells, is added to the wells, and luminescence is measured.[8]

-

Direct Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values (the concentration of this compound that inhibits cell proliferation by 50%) are calculated from the dose-response curves.

In Vivo: Rat Uterotrophic Bioassay

This in vivo assay is a standard method for assessing the estrogenic and antiestrogenic activity of a compound by measuring its effect on uterine weight in rodents.

Objective: To evaluate the antiestrogenic activity of this compound by its ability to antagonize estradiol-induced uterine growth in immature or ovariectomized female rats.

Methodology:

-

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old) or adult ovariectomized rats are used. The immature model has low endogenous estrogen, while ovariectomy removes the primary source of endogenous estrogens in adult rats.[9][10][11]

-

Acclimation: Animals are acclimated to the housing conditions for at least 5 days before the start of the study.

-

Dosing:

-

Agonist Phase (Control): A group of animals receives a known estrogen, such as 17α-ethinyl estradiol (EE), to induce a significant increase in uterine weight.

-

Antagonist Phase: Another group receives both EE and the test compound (this compound) at various dose levels.

-

Vehicle Control: A control group receives only the vehicle used to dissolve the compounds.

-

Administration: Dosing is typically performed daily for three consecutive days via oral gavage or subcutaneous injection.[11]

-

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded.[11]

-

Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may then be blotted to remove luminal fluid and weighed again (blotted weight).

-

Data Analysis: The uterine weights of the this compound-treated groups are compared to the EE-treated group. A statistically significant reduction in uterine weight in the presence of this compound indicates antiestrogenic activity.

Signaling Pathways Modulated by this compound and its Analogs

As a SERM, this compound can modulate a complex network of signaling pathways downstream of the estrogen receptor. Studies on its analog, raloxifene, have provided a framework for understanding these effects.

Estrogen Receptor Signaling

Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor. This complex can then translocate to the nucleus and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-repressors or co-activators to modulate gene transcription.

Non-Genomic Signaling Pathways

This compound and its analogs can also initiate rapid, non-genomic signaling cascades that do not require gene transcription. These pathways are often initiated by membrane-associated estrogen receptors. Key pathways include:

-

PI3K/Akt Pathway: Raloxifene has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12] This inhibition can lead to apoptosis.

-

ERK1/2 (MAPK) Pathway: The effect of SERMs on the ERK1/2 pathway can be cell-type specific. In some contexts, raloxifene can induce a rapid and transient phosphorylation of ERK1/2.[12]

-

NF-κB Pathway: Raloxifene has been demonstrated to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. This inhibition can contribute to its anti-inflammatory and pro-apoptotic effects.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raloxifene - Wikipedia [en.wikipedia.org]

- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. mcf7.com [mcf7.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Raloxifene, a selective estrogen receptor modulator, inhibits lipopolysaccharide-induced nitric oxide production by inhibiting the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappa B pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LY117018 as a Raloxifene Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018 is a nonsteroidal benzothiophene derivative that, like its close analog raloxifene, is classified as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its relationship to raloxifene, its interaction with estrogen receptors, and its effects on cellular signaling pathways.

Chemical Structure and Properties

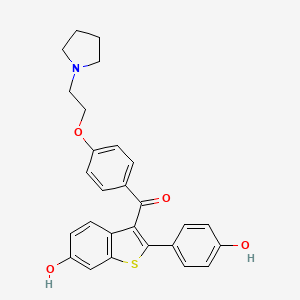

This compound, chemically known as [6-hydroxy-2-(p-hydroxyphenyl)benzo[b]thien-3-yl][p-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, shares the core benzothiophene structure with raloxifene. This structural similarity is the basis for its analogous function as a SERM.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and raloxifene, facilitating a direct comparison of their biological activities.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) |

| Raloxifene | ERα | 0.37 - 0.38 nM[2] | |

| ERβ | 12 nM[2] | ||

| This compound | ERα | High Affinity (Specific values not consistently reported in literature) | |

| ERβ | High Affinity (Specific values not consistently reported in literature) |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and other SERMs are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-estradiol (radioligand)

-

Test compound (e.g., this compound, raloxifene)

-

Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

-

Hydroxyapatite slurry (for separating bound from free radioligand)

-

Scintillation fluid and counter

Protocol:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) is collected.

-

Competitive Binding Reaction: A fixed concentration of uterine cytosol and [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the reaction mixture is treated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-estradiol.

-

Quantification: The amount of radioactivity in the hydroxyapatite pellet, which is proportional to the amount of [³H]-estradiol bound to the receptor, is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.

MCF-7 Cell Proliferation Assay

This assay is used to assess the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

-

Test compound

-

Cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates in their regular growth medium and allowed to attach overnight.

-

Hormone Deprivation: The growth medium is replaced with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.

-

Treatment: The cells are then treated with various concentrations of the test compound, alone or in combination with estradiol (to assess antagonistic activity).

-

Incubation: The cells are incubated for a period of 3 to 7 days, with medium and compound changes as required.

-

Cell Viability Assessment: At the end of the incubation period, a cell viability reagent is added to each well, and the absorbance or luminescence is measured according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Western Blot for ERK1/2 Phosphorylation

This technique is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 proteins.

Materials:

-

Cell line of interest (e.g., breast cancer cells, endothelial cells)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis: Cells are treated with the test compound for the desired time points. After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes total ERK1/2. The intensity of the phospho-ERK1/2 band is then normalized to the total ERK1/2 band.

Signaling Pathways

The tissue-selective effects of SERMs like this compound and raloxifene are a result of their ability to induce distinct conformational changes in the estrogen receptor upon binding. These different receptor conformations lead to the recruitment of different sets of coactivator and corepressor proteins, which in turn modulate the transcription of target genes and activate various downstream signaling pathways.

This compound Signaling

In breast cancer cells, this compound exhibits potent anti-proliferative effects. While it can mimic estradiol in inducing the expression of the tumor suppressor protein p53 and promoting the hyperphosphorylation of the retinoblastoma protein (pRb), it does not stimulate cell proliferation.[4] This suggests a decoupling of certain ER-mediated signaling events from the proliferative pathway. Furthermore, in endothelial cells, the anti-apoptotic effects of this compound are mediated through the activation of the ERK1/2 signaling pathway.

Caption: Signaling pathways modulated by this compound.

Raloxifene Signaling

Raloxifene's mechanism of action is similarly complex and tissue-dependent. In breast cancer cells, it acts as an antagonist, inhibiting cell proliferation. In prostate cancer cells, raloxifene has been shown to induce apoptosis and inhibit proliferation through the modulation of multiple signaling pathways, including those involving Bcl-2, caspases, and ERK1/2.[2][5] In some cellular contexts, raloxifene-bound ERα can regulate gene expression through a non-classical pathway that involves tethering to other transcription factors, such as AP-1, in a process that can be modulated by JNK1.[6]

Caption: Overview of Raloxifene's signaling mechanisms.

Conclusion

This compound, as a close structural and functional analog of raloxifene, represents an important tool for research into the nuanced mechanisms of selective estrogen receptor modulation. Its distinct signaling profile, particularly its ability to induce certain estrogenic effects on tumor suppressor proteins without promoting cell proliferation, offers valuable insights for the development of next-generation SERMs with improved therapeutic indices. Further research, particularly quantitative studies on its binding affinities and comprehensive proteomic analyses of its downstream signaling networks, will be crucial in fully elucidating its therapeutic potential.

References

- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiestrogenic Effects of LY117018: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

LY117018 is a nonsteroidal benzothiophene derivative that exhibits potent and pure antiestrogenic properties. Extensive research, primarily in the human breast cancer cell line MCF-7, has demonstrated its high affinity for the estrogen receptor (ER) and its ability to antagonize the effects of estradiol without the partial agonist activity observed with other antiestrogens like tamoxifen. This technical guide provides an in-depth overview of the antiestrogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its activity.

Introduction

This compound, chemically identified as [6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl-p-(2-(pyrrolidinyl)ethoxy phenyl ketone], is a selective estrogen receptor modulator (SERM) that has been a subject of significant interest in the study of estrogen antagonism. Its characterization has revealed it to be a more potent and "purer" antiestrogen compared to the widely used tamoxifen. In preclinical studies, this compound has been shown to effectively counteract the proliferative and gene-regulatory effects of estradiol in estrogen-sensitive tissues and cell lines. This document serves as a comprehensive resource for understanding the antiestrogenic profile of this compound.

Mechanism of Action

This compound exerts its antiestrogenic effects through competitive binding to the estrogen receptor. Upon binding, it induces a conformational change in the ER that is distinct from that induced by estrogens. This altered conformation prevents the receptor from effectively interacting with coactivator proteins that are necessary for the initiation of transcription of estrogen-responsive genes. Consequently, the downstream signaling cascade that leads to cell proliferation and other estrogenic responses is blocked.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) for ER | Notes |

| Estradiol | 100% (Reference) | High-affinity endogenous ligand. |

| This compound | Equal to Estradiol | Demonstrates very high affinity for the ER.[1] |

| Tamoxifen | Lower than this compound and Estradiol | Approximately 100 times lower affinity than this compound.[1] |

Table 2: In Vitro Effects on MCF-7 Human Breast Cancer Cells

| Parameter | Effect of this compound | Comparison with Tamoxifen |

| Cell Growth Inhibition | Potent inhibitor of cell proliferation. | 100-1000 times more potent than tamoxifen.[2] |

| Estrogenic Activity | Devoid of estrogenic (stimulatory) effects.[2] | Tamoxifen can exhibit partial estrogenic effects. |

| Progesterone Receptor (PR) Induction | Fails to induce PR expression across a broad range of concentrations.[2] | Tamoxifen has been reported to induce PR, an estrogenic effect.[2] |

| pS2 Gene Expression | Inhibits pS2 expression.[3][4] | Tamoxifen can have variable effects on pS2. |

| Tissue-Type Plasminogen Activator (t-PA) | Blocks estradiol-induced expression of t-PA.[1] | The inhibitory effect of tamoxifen is about 100 times lower.[1] |

| Invasiveness | Does not stimulate invasiveness. | Tamoxifen and 4-hydroxytamoxifen inhibit proliferation but can increase invasiveness. |

Table 3: In Vivo Antiestrogenic Effects

| Model | Parameter | Effect of this compound |

| Immature/Ovariectomized Rat | Uterine Weight | Inhibits estradiol-induced uterine weight gain in a dose-related manner. |

| Immature/Ovariectomized Rat | Uterotropic Effects of Tamoxifen | Can antagonize the uterotropic action of tamoxifen. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

Estrogen Receptor Competitive Binding Assay

This assay is performed to determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized Sprague-Dawley rats.

-

The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol).

-

The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the soluble estrogen receptors.

-

-

Competitive Binding Reaction:

-

A constant amount of uterine cytosol and a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) are incubated with increasing concentrations of the unlabeled competitor (this compound or other test compounds).

-

The incubation is carried out at 4°C for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radiolabeled estradiol.

-

The mixture is centrifuged, and the supernatant containing the receptor-bound radiolabeled estradiol is collected.

-

-

Quantification and Data Analysis:

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined.

-

MCF-7 Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture:

-

MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

For the assay, cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

-

Treatment:

-

The culture medium is replaced with a medium containing various concentrations of this compound, estradiol (as a positive control for proliferation), tamoxifen (for comparison), or a vehicle control.

-

The cells are incubated with the test compounds for a specified period (e.g., 4-6 days).

-

-

MTT Addition and Incubation:

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.

-

Gene Expression Analysis (Northern Blot)

This technique is used to measure the abundance of specific mRNA transcripts, such as those for the progesterone receptor or pS2, in response to treatment.

-

Cell Treatment and RNA Extraction:

-

MCF-7 cells are treated with this compound, estradiol, or a control vehicle for a specified duration.

-

Total RNA is extracted from the cells using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

-

Gel Electrophoresis:

-

The extracted RNA is separated by size using denaturing agarose gel electrophoresis.

-

-

Blotting:

-

The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon or nitrocellulose).

-

-

Hybridization:

-

The membrane is incubated with a labeled probe (e.g., a cDNA probe for the progesterone receptor or pS2 gene) that is complementary to the target mRNA sequence.

-

-

Washing and Detection:

-

The membrane is washed to remove any unbound probe.

-

The labeled probe hybridized to the target mRNA is detected using an appropriate method (e.g., autoradiography for a radiolabeled probe).

-

-

Quantification:

-

The intensity of the resulting bands is quantified to determine the relative abundance of the target mRNA in each sample.

-

Comparative Analysis and Logical Relationships

The antiestrogenic profile of this compound is best understood in comparison to estradiol (a full agonist) and tamoxifen (a partial agonist/antagonist).

Conclusion

This compound is a potent and pure antiestrogen that acts as a direct antagonist of the estrogen receptor. Its high binding affinity for the ER, coupled with its lack of intrinsic estrogenic activity, makes it a valuable tool for studying the mechanisms of estrogen action and a potential candidate for therapeutic applications where complete estrogen blockade is desired. The data from in vitro and in vivo studies consistently demonstrate its superiority over tamoxifen in terms of both potency and the purity of its antiestrogenic effects. Further research, including clinical trials, would be necessary to fully elucidate its therapeutic potential.

References

- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of two MCF-7 cell variants to evaluate the growth regulatory potential of estrogen-induced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Modulatory Role of LY117018 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018, a nonsteroidal selective estrogen receptor modulator (SERM) and a raloxifene analog, has demonstrated significant antiestrogenic effects, particularly in the context of breast cancer. Its primary mechanism of action involves the competitive binding to the estrogen receptor (ER), thereby modulating the expression of estrogen-responsive genes. This technical guide provides an in-depth analysis of this compound's role in gene expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by acting as an estrogen antagonist. It has a high affinity for the estrogen receptor, comparable to that of estradiol, and has been shown to be 100 to 1000 times more potent than tamoxifen in inhibiting the growth of MCF-7 human breast cancer cells.[1] Unlike some other SERMs, this compound is reported to be devoid of estrogenic (agonistic) effects in MCF-7 cells, as it does not induce the progesterone receptor, a known estrogen-responsive gene.[1]

Quantitative Analysis of Gene Expression Modulation

The following tables summarize the quantitative effects of this compound and its analog, raloxifene, on the expression of key genes implicated in cancer progression, cell cycle regulation, and apoptosis.

Table 1: Effect of Raloxifene (this compound Analog) on Gene Expression in Myeloma Cells

| Gene | Cell Line | Treatment | Change in Expression | Method |

| mip-1 | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |

| c-myc | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |

| pac-1/dusp2 | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |

| hgf | JJN-3 | 5 µM Raloxifene (2h) | Less significant inhibition | Real-time RT-PCR |

| gadd 34 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |

| cyclin G2 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |

| p21 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |

| gadd 34 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |

| cyclin G2 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |

| p21 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |

| c-myc | U266 | 5 µM Raloxifene (2h) | Down-regulation | Real-time RT-PCR |

Data extracted from a study on the this compound analog, raloxifene.[2]

Table 2: Effect of Raloxifene (this compound Analog) on Apoptotic Gene Expression in Breast Cancer Cells

| Gene | Cell Line | Treatment | Change in Expression |

| Bax | MCF-7 | Raloxifene | Significant increase (p<0.001) |

| Bax | MDA-MB-231 | Raloxifene | Significant increase (p<0.001) |

| Bcl-2 | MCF-7 | Raloxifene | Significant decline (p<0.01) |

| Bcl-2 | MDA-MB-231 | Raloxifene | Significant decline (p<0.01) |

| p53 | MCF-7 | Raloxifene | Significant overexpression (p<0.001) |

| p53 | MDA-MB-231 | Raloxifene | Significant overexpression (p<0.001) |

Data extracted from a study on the this compound analog, raloxifene.[3]

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways that regulate cell fate. The primary interaction is with the estrogen receptor, which then modulates downstream pathways, including those involving p53, pRb, and ERK1/2.

References

Preliminary Studies on LY117018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018, an analog of raloxifene, is a non-steroidal selective estrogen receptor modulator (SERM). As a SERM, it exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. This differential activity makes it a compound of interest for various therapeutic areas, including oncology and osteoporosis. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action

This compound exerts its effects by binding to estrogen receptors and modulating the expression of estrogen-responsive genes. Its action is tissue-specific:

-

Antagonist Activity: In breast tissue and the uterus, this compound generally acts as an estrogen antagonist, inhibiting the proliferative effects of estradiol. This is the basis for its investigation in breast cancer.

-

Agonist Activity: In bone and the cardiovascular system, it can mimic the beneficial effects of estrogen, such as preserving bone mineral density and offering potential cardioprotection.

A key aspect of its mechanism involves the modulation of key cell cycle and apoptosis-related proteins, including p53 and the retinoblastoma protein (pRb). Furthermore, it can activate non-genomic signaling pathways, such as the ERK1/2 pathway, contributing to its anti-apoptotic effects in certain cell types.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Efficacy in Breast Cancer Cell Lines

| Parameter | Cell Line | Value/Effect | Reference |

| IC50 (Cell Proliferation) | MCF-7 | 1 µM (at 96 hours) | [1] |

| Potency vs. Tamoxifen | MCF-7 | 100-1000 times more potent at inhibiting cell growth | [2] |

| ER Binding Affinity | MCF-7, ES-1 | ~100 times higher than tamoxifen | [3] |

| p53 Protein Levels | T47D | 2- to 3-fold increase (at 1 nM for 24h) | [4] |

| pRb Phosphorylation | T47D | Hyperphosphorylation (at 1 nM for 24h) | [4] |

| t-PA Expression Inhibition | ES-1 | ~100 times more potent than tamoxifen | [3] |

Table 2: In Vivo Effects in Rodent Models

| Parameter | Animal Model | Treatment/Dosage | Key Result | Reference |

| Bone Mineral Density | Oophorectomized Rats | 1 mg/kg/day for 3 months | Offsets the reduction in bone mineral density | [5] |

| Uterine Weight | Oophorectomized Mice | Single dose (agonist effect) | Increased uterine weight by 70% | [6] |

| Uterine Weight | Immature Rats | N/A | Less uterotrophic (estrogenic) than tamoxifen | [1][5] |

| Total Cholesterol | Insulin-Resistant JCR:LA-cp Rats | N/A | 40% reduction | [2] |

| β-Endorphin Levels | Oophorectomized Rats | N/A | Significantly increased in pituitary, hypothalamus, and plasma | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are protocols for key experiments cited.

Cell Proliferation and Protein Expression in Breast Cancer Cells (MCF-7 & T47D)

-

Cell Culture: MCF-7 or T47D cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum. For experiments evaluating estrogenic or anti-estrogenic effects, cells are often grown in media with charcoal-stripped serum to remove endogenous hormones.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of this compound (e.g., 0.01 nM to 10 µM), estradiol (E2) as a positive control, or vehicle control for specified durations (e.g., 24 to 96 hours).

-

Cell Proliferation Assay (MTT Assay):

-

After treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

-

-

Protein Analysis (Western Blot):

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, pRb, phospho-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Bone Density and Uterine Weight in Oophorectomized (OVX) Rats

-

Animal Model: Twelve-week-old female Wistar rats are used as a model for postmenopausal osteoporosis.

-

Surgical Procedure: Rats undergo either a bilateral oophorectomy (OVX) to induce estrogen deficiency or a sham operation (control).

-

Treatment: Following a recovery period, animals are treated daily for an extended period (e.g., 3 months) via oral gavage or subcutaneous injection with:

-

Vehicle control

-

This compound (e.g., 1 mg/kg/day)

-

Positive control (e.g., 17α-ethinyl estradiol, 0.1 mg/kg/day)

-

-

Bone Mineral Density (BMD) Measurement:

-

At the end of the treatment period, animals are euthanized.

-

The lumbar spine and femurs are excised.

-

BMD is determined using dual-energy X-ray absorptiometry (DEXA) with a specialized small animal densitometer.

-

-

Uterine Weight (Uterotrophic Assay):

-

The uterus is carefully dissected and trimmed of fat and connective tissue.

-

The wet weight of the uterus is recorded. This is a standard measure of estrogenic/anti-estrogenic activity in this organ.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Non-genomic activation of the ERK1/2 pathway by this compound.

Caption: Experimental workflow for the oophorectomized rat model.

Caption: Logical relationships of uterine effects.

References

- 1. Comparison of the biological effects of tamoxifen and a new antioestrogen (LY 117018) on the immature rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. The antiestrogen this compound blocks effects of estradiol on pituitary glucose-6-phosphate dehydrogenase specific activity and on serum LH - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: LY117018 for MCF-7 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing LY117018, a potent nonsteroidal antiestrogen, in studies involving the MCF-7 human breast cancer cell line. MCF-7 cells are an invaluable in vitro model for estrogen receptor-positive (ER+) breast cancer research.

Introduction

This compound is a selective estrogen receptor modulator (SERM) that exhibits strong antagonistic effects on the estrogen receptor alpha (ERα), which is highly expressed in MCF-7 cells. Unlike tamoxifen, this compound is considered a pure antiestrogen, devoid of partial agonist activity in this cell line. Its high affinity for ERα makes it a powerful tool for investigating the mechanisms of hormone-dependent breast cancer and for evaluating potential therapeutic strategies. Studies have shown this compound to be 100 to 1000 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.[1]

Data Presentation